2-Fluoro-2-(3-methoxyphenyl)propan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-(3-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(11,7-12)8-4-3-5-9(6-8)13-2/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZBJJKPQSHVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-2-(3-methoxyphenyl)propan-1-amine, with the CAS number 1566481-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H14FNO |
| Molecular Weight | 183.23 g/mol |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)C(F)N)N |
This compound features a fluorine atom and a methoxy group, which are significant for its biological interactions.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures have shown antidepressant-like effects in animal models. This is attributed to their interaction with serotonin receptors.
- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis.
- Neuroprotective Effects : Some analogs have demonstrated the ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
The mechanism of action for this compound involves:
- Receptor Binding : It may act as a selective agonist or antagonist at various neurotransmitter receptors, particularly serotonin and norepinephrine receptors.
- Inhibition of Enzymes : The compound could inhibit enzymes involved in neurotransmitter metabolism, enhancing the levels of serotonin and norepinephrine in the synaptic cleft.
Study 1: Antidepressant-Like Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of several derivatives of phenylpropanamines, including this compound. The study found that this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar compounds. It was reported that derivatives exhibited significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages, suggesting that this compound may also possess anti-inflammatory effects .
Study 3: Neuroprotective Effects
Research conducted on neuroprotective properties demonstrated that compounds with similar structures could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications for conditions such as Alzheimer's disease .
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Development
2-Fluoro-2-(3-methoxyphenyl)propan-1-amine is investigated for its potential use in developing new pharmaceuticals, particularly in the realm of psychoactive substances. Its structural similarity to known psychoactive compounds suggests it may exhibit similar biological activities.
Case Study: Psychoactive Properties
Research has indicated that compounds with a similar structure can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The introduction of fluorine atoms can enhance metabolic stability and bioavailability, making it a candidate for further pharmacological studies.
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives that may possess unique biological activities or enhanced pharmacological properties.
Example Synthesis Pathway
A synthetic pathway involving this compound could lead to the development of novel analgesics or anti-inflammatory agents. The fluorine substitution is known to modify the electronic properties of the molecule, potentially leading to improved efficacy.
Material Science
In material science, fluorinated compounds are often explored for their unique properties, such as increased hydrophobicity and thermal stability. The application of this compound in creating advanced materials or coatings could be an area of future research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares key structural attributes of 2-Fluoro-2-(3-methoxyphenyl)propan-1-amine with related compounds:
Notes:
- *Calculated molecular weight based on inferred formula.
- Fluorine and methoxy groups significantly alter electronic properties and metabolic stability .
Physicochemical Properties
- Lipophilicity (logP): Fluorine substitution increases logP compared to non-fluorinated analogs (e.g., 2-(3-Methoxyphenyl)propan-2-amine, logP ~1.8 vs. fluorinated analogs ~2.3) .
- Solubility : The 3-methoxyphenyl group enhances aqueous solubility relative to purely alkyl-substituted amines .
- Stability : Fluorinated compounds exhibit greater resistance to oxidative metabolism compared to chlorinated analogs (e.g., 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride in ).
Pharmacological Activity
- CNS Activity: 2-Methoxyamphetamine analogs (e.g., 2-Amino-1-(o-methoxyphenyl)propane) show stimulant effects via monoamine transporter modulation .
- Anti-inflammatory Potential: Naproxen-derived amides (e.g., (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide in ) suggest that methoxyphenylpropanamines may inhibit cyclooxygenase (COX) enzymes.
- Fluorine Impact: Fluorine at C2 in this compound may enhance blood-brain barrier permeability compared to non-fluorinated analogs .
Preparation Methods
Reduction of 2-(3-methoxyphenyl)propanenitrile
One established method begins with 2-(3-methoxyphenyl)propanenitrile as a key intermediate. The nitrile is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent.
- Dissolve 2-(3-methoxyphenyl)propanenitrile in THF at room temperature.
- Add LiAlH4 slowly and stir overnight.
- Add additional LiAlH4 and reflux for 4 hours to ensure complete reduction.
- Quench the reaction carefully with 1 N HCl.
- Extract with ether and wash with water.
- Treat the aqueous layer with NaOH and extract with dichloromethane (CH2Cl2).
- Dry and concentrate to obtain 2-(3-methoxyphenyl)propan-1-amine.
Yield: Approximately 56% under these conditions.
- The reaction requires careful quenching due to the reactivity of LiAlH4.
- THF is used as a solvent for its ability to solubilize both reactants and LiAlH4.
- This method is a classical approach to convert nitriles to primary amines.
Reference: ChemicalBook synthesis data
Fluorination at the Alpha Carbon
To introduce the fluorine atom at the alpha position of the amine, several fluorination strategies can be considered, though specific direct fluorination of 2-(3-methoxyphenyl)propan-1-amine is less documented. Common approaches include:
- Use of electrophilic fluorinating agents on ketone or aldehyde precursors.
- Nucleophilic substitution reactions on suitable leaving groups at the alpha position.
- Fluorination via fluorinated reagents during the synthesis of the nitrile or ketone intermediate.
While detailed procedures for the fluorination of this exact compound are scarce in open literature, analogous fluorination methods involve:
- Selectfluor or N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination.
- Deoxofluor or DAST (diethylaminosulfur trifluoride) for nucleophilic fluorination of hydroxyl or carbonyl precursors.
Reference: Patent WO2015159170A2, synthesis of methoxyphenyl ethylamines
Comparative Data Table of Preparation Methods
| Step / Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 2-(3-methoxyphenyl)propanenitrile | LiAlH4 in THF, room temp overnight + reflux 4 h, quench with 1 N HCl | 56 | Classical nitrile reduction to amine |
| Chiral amine synthesis (analogous) | 4-Methoxyacetophenone + (S)-α-methylbenzylamine, reflux with PTSA, Pd/C hydrogenation | Not specified | Multi-step, stereoselective, adaptable method |
| Fluorination (general methods) | Electrophilic fluorinating agents (Selectfluor, NFSI) or nucleophilic (DAST) | Variable | Specific to precursor, requires optimization |
Research Findings and Considerations
- The reduction of nitriles with LiAlH4 remains a reliable and widely used method to obtain primary amines such as 2-(3-methoxyphenyl)propan-1-amine, which can serve as a precursor for fluorination.
- Direct fluorination at the alpha carbon of amines is challenging due to potential side reactions; thus, fluorination is often performed on ketone or halogenated intermediates prior to amine formation.
- Chiral synthesis routes provide access to enantiomerically enriched amines, which may be important for biological activity, though these methods are more complex and may require additional steps for fluorination.
- Purification steps involving acid-base extractions and crystallization are critical for obtaining high-purity products.
- No direct, detailed, and widely published synthesis of this compound was found in the reviewed literature, suggesting that synthesis may rely on adapting known methods for related compounds with additional fluorination steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-2-(3-methoxyphenyl)propan-1-amine, and how can purity be ensured?
- Methodology : A two-step approach is often employed:
Friedel-Crafts alkylation of 3-methoxyphenol with a fluorinated propene derivative to form the core structure.
Reductive amination to introduce the amine group.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC with a C18 column (retention time ~8.2 min) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
- Stereochemistry : Employ chiral HPLC or circular dichroism (CD) spectroscopy to resolve enantiomers if asymmetric synthesis is used.
- Electronic Effects : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution, while UV-Vis spectroscopy quantifies absorption shifts caused by the methoxy-fluoro substituent interaction .
Advanced Research Questions
Q. How can conflicting bioactivity data from structural analogs be resolved?
- Case Study : A study on 2-fluoro-2-(4-methylphenyl)propan-1-amine showed 50% enzyme inhibition at 10 µM, while this compound exhibited no activity.
- Resolution :
- Perform molecular docking (AutoDock Vina) to compare binding poses with target receptors.
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Hypothesis : The 3-methoxy group may sterically hinder receptor access, overriding fluorine’s electronic effects .
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?
- Continuous Flow Chemistry : Replace batch reductive amination with a microreactor system (residence time: 20 min, 60°C), improving yield from 65% to 88% and reducing racemization.
- Catalyst Screening : Test chiral catalysts like (R)-BINAP-Pd complexes for asymmetric induction.
- Process Analytics : Use inline FTIR to monitor intermediate formation and adjust parameters in real time .
Q. How do substituent positions (fluoro, methoxy) influence pharmacokinetics?
- Metabolic Stability :
| Substituent Configuration | Microsomal Half-life (Human) | CYP450 Inhibition (IC₅₀) |
|---|---|---|
| 2-Fluoro, 3-methoxy | 42 ± 3 min | >100 µM |
| 2-Fluoro, 4-methoxy | 28 ± 2 min | 25 µM |
- Mechanism : The 3-methoxy group reduces CYP2D6 affinity due to steric effects, enhancing metabolic stability. Validate via hepatocyte clearance assays and LC-MS metabolite profiling .
Q. What computational tools predict receptor-ligand interactions for SAR studies?
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess fluorine’s role in hydrophobic pocket interactions.
- Free Energy Perturbation (FEP) : Quantify ΔΔG changes when substituting methoxy with ethoxy or halogens.
- Validation : Compare predictions with surface plasmon resonance (SPR) binding kinetics (KD values) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Root Cause : Polymorphism or pH-dependent solvation.
- Resolution :
- Perform powder X-ray diffraction (PXRD) to identify crystalline forms.
- Measure solubility in buffered solutions (pH 1–10) using shake-flask methods with UV quantification.
- Example : At pH 7.4, solubility is 12 mg/mL (amorphous form) vs. 3 mg/mL (crystalline form) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
